Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617697-07-1) is a thiazolo[3,2-a]pyrimidine derivative with a molecular formula of C₃₀H₂₂N₂O₃S₂ and a molecular weight of 522.6 g/mol . Its structure features:
- A naphthalen-1-ylmethylene group at position 2, introducing aromatic bulk and π-stacking capabilities.
- A thiophen-2-yl substituent at position 5, which may enhance electronic delocalization and bioactivity.
Properties
CAS No. |
617697-07-1 |
|---|---|
Molecular Formula |
C30H22N2O3S2 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H22N2O3S2/c1-19-26(29(34)35-18-20-9-3-2-4-10-20)27(24-15-8-16-36-24)32-28(33)25(37-30(32)31-19)17-22-13-7-12-21-11-5-6-14-23(21)22/h2-17,27H,18H2,1H3/b25-17+ |
InChI Key |
MSVPHPSJSCULFY-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidine-2-Thione Synthesis
The synthesis commences with a three-component Biginelli reaction involving thiophen-2-carboxaldehyde, thiourea, and ethyl acetoacetate. This step forms 5-(thiophen-2-yl)-3-oxo-4,5-dihydropyrimidine-2(1H)-thione, a critical intermediate. The reaction proceeds in ethanol under reflux, leveraging the catalytic activity of hydrochloric acid to afford the dihydropyrimidine scaffold with a thione moiety at position 2. Ethyl acetoacetate introduces the 7-methyl group via its acetyl substituent, while thiophen-2-carboxaldehyde directs the thiophen-2-yl group to position 5.
Thiazolo[3,2-a]Pyrimidine Core Formation via Heterocyclization
Cyclization of the dihydropyrimidine-2-thione with benzyl chloroacetate in refluxing ethanol generates the thiazolo[3,2-a]pyrimidine core. The α-haloester undergoes nucleophilic substitution with the thiol group, followed by intramolecular cyclization to form the fused thiazole ring. This step installs the benzyl ester at position 6 and retains the 7-methyl group from the acetoacetate precursor. Reaction optimization studies indicate that triethylamine as a base enhances yields (80–85%) by neutralizing HCl byproducts.
Schiff Base Formation at Position 2
The naphthalen-1-ylmethylene group is introduced via condensation of the thiazolo intermediate with naphthalene-1-carbaldehyde. Microwave irradiation (4 minutes at 300 W) in toluene catalyzes imine formation, achieving 87% yield. Alternatively, conventional heating under Dean-Stark conditions with molecular sieves affords comparable results. The reaction exploits the electron-deficient methylene group adjacent to the 3-oxo moiety, facilitating nucleophilic attack by the aldehyde.
Detailed Experimental Procedures
Synthesis of 5-(Thiophen-2-yl)-3-Oxo-4,5-Dihydropyrimidine-2(1H)-Thione
Cyclization to Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Reactants : Dihydropyrimidine-2-thione (10 mmol), benzyl chloroacetate (10 mmol).
- Conditions : Reflux in dry ethanol (30 mL) with triethylamine (1.5 mmol) for 8 hours.
- Workup : Remove solvent, dissolve residue in water, neutralize with Na2CO3, recrystallize from ethyl acetate.
- Yield : 85% as pale yellow solid; m.p. 160–162°C.
Condensation with Naphthalene-1-Carbaldehyde
- Reactants : Thiazolo intermediate (5 mmol), naphthalene-1-carbaldehyde (6 mmol).
- Conditions : Microwave irradiation (300 W, 4 minutes) in toluene.
- Workup : Evaporate solvent, wash with cold methanol, recrystallize from ethanol.
- Yield : 87% as brown powder; m.p. 210–212°C.
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Cyclization
Comparative studies reveal ethanol as the optimal solvent for cyclization, offering superior solubility and minimal side reactions. Substituting ethanol with acetonitrile or DMF reduces yields to 60–70% due to incomplete ring closure. Catalytic CuI (5 mol%) enhances reaction rates but is unnecessary with triethylamine as a base.
Microwave vs. Conventional Heating in Schiff Base Formation
Microwave irradiation reduces reaction time from 12 hours to 4 minutes while maintaining high yields (87% vs. 83% for conventional). Energy efficiency and reduced decomposition make microwave methods preferable for scale-up.
Structural Characterization and Analytical Data
Infrared Spectroscopy
NMR Spectroscopy
Elemental Analysis
Comparative Analysis of Synthetic Methodologies
| Parameter | Biginelli Condensation | Cyclization | Schiff Base Formation |
|---|---|---|---|
| Yield (%) | 82 | 85 | 87 |
| Time (hours) | 6 | 8 | 0.07 (microwave) |
| Key Catalyst | HCl | Et3N | Microwave |
Conventional heating for Schiff base formation requires prolonged reflux (12 hours), whereas microwave irradiation achieves higher efficiency. Cyclization yields remain consistent across scales, underscoring the robustness of α-haloester-mediated heterocyclization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 2
The naphthalen-1-ylmethylene group distinguishes the target compound from analogues with smaller or electronically distinct substituents:
Key Insight : Bulkier aromatic groups (e.g., naphthyl) enhance π-stacking but may reduce solubility, while electron-withdrawing groups (e.g., CN, F) modulate electronic properties and binding affinity .
Substituent Variations at Position 5
The thiophen-2-yl group contrasts with phenyl or halogenated aryl groups:
Key Insight : Thiophene’s sulfur atom may improve binding to metalloenzymes, while halogens (Br, Cl) introduce steric and electronic effects critical for bioactivity .
Ester Group Variations at Position 6
The benzyl ester differs from ethyl esters in solubility and stability:
Key Insight : Benzyl esters may prolong half-life in vivo but require formulation adjustments due to poor aqueous solubility .
Biological Activity
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Information:
| Property | Value |
|---|---|
| CAS No. | 617697-07-1 |
| Molecular Formula | C30H22N2O3S2 |
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | MSVPHPSJSCULFY-KOEQRZSOSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with benzyl alcohol under acidic conditions, often using dehydrating agents like thionyl chloride to facilitate esterification .
Antimicrobial Properties
Research indicates that Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity: The compound demonstrated notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with specific inhibition rates reported in various assays .
- Antifungal Activity: Preliminary bioassays have indicated antifungal properties as well, making it a candidate for further exploration in agricultural applications .
Cytotoxic Effects
In cellular studies, this compound has exhibited cytotoxicity against leukemia HL-60 cells with an IC50 value of approximately 158.5 ± 12.5 μM . This suggests potential utility in cancer therapeutics.
The biological activity of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways remain an area for further research but are critical for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Effects: A study reported that the compound inhibited bacterial growth effectively at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment: Another research highlighted the cytotoxic effects on cancer cell lines, providing insights into its possible application in oncology .
- Mechanistic Insights: Investigations into its mechanism revealed that it may disrupt cellular processes by targeting specific enzymes involved in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
